molecular formula C26H17B B1290078 2-Bromo-9,10-diphenylanthracene CAS No. 201731-79-5

2-Bromo-9,10-diphenylanthracene

Cat. No. B1290078
M. Wt: 409.3 g/mol
InChI Key: OZNXPZBQVNNJCS-UHFFFAOYSA-N
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Description

2-Bromo-9,10-diphenylanthracene is a derivative of anthracene, a polycyclic aromatic hydrocarbon, which has been modified by the addition of bromine and phenyl groups at specific positions on the anthracene core. This modification can significantly alter the compound's photophysical properties, making it of interest in various applications such as organic electronics and fluorescence studies.

Synthesis Analysis

The synthesis of 2-Bromo-9,10-diphenylanthracene derivatives has been explored through different synthetic routes. For instance, the treatment of 9,10-dibromoanthracene with n-butyllithium and chlorodiphenylphosphane yields 9-bromo-10-diphenylphosphanylanthracene, which can be further oxidized to produce various compounds . Additionally, the synthesis of related compounds, such as 9,10-disubstituted-2,3,6,7-tetraphenylanthracenes, has been reported, where the photophysical properties are significantly altered by the 9,10-functionalities .

Molecular Structure Analysis

The molecular structure of 2-Bromo-9,10-diphenylanthracene derivatives can be complex, with the phenyl rings often being approximately orthogonal to the anthracene moiety. This orientation can influence the compound's reactivity and interactions with other molecules. For example, in 9,10-diphenyl-9,10-epidioxyanthracene, intramolecular C-H...O interactions form two approximately planar S(5) rings in each of the two crystallographically independent molecules .

Chemical Reactions Analysis

Chemical reactions involving 2-Bromo-9,10-diphenylanthracene derivatives can lead to a variety of products. Oxidation reactions, for example, can produce different oxidized species with elements such as oxygen, sulfur, and selenium when starting from 9-bromo-10-diphenylphosphanylanthracene . Electropreparation techniques have also been used to generate compounds like 9,10-dihydro-9,10-diphenyl-9,10-dipyridiniumanthracene diperchlorate through the anodic pyridination of 9,10-diphenylanthracene .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-9,10-diphenylanthracene derivatives are influenced by their molecular structure and the nature of their substituents. These compounds exhibit solvatochromism, where their absorption and fluorescence spectra change depending on the solvent's polarity. For example, a related compound, 9-(4-Aminophenylethynyl)-10-(4-nitrophenylethynyl)anthracene, shows green to orange fluorescence in less polar solvents, while it does not fluoresce in polar solvents . The photophysical properties, such as emission wavelengths and quantum yields, are also significantly affected by the 9,10-functionalities, with emission wavelengths ranging from 410 to 610 nm and high quantum yields for most fluorophores .

Scientific Research Applications

Electro-Oxidation Studies 2-Bromo-9,10-diphenylanthracene has been a subject of interest in the study of electro-oxidation of polycyclic aromatic hydrocarbons. Research by Peover and White (1967) highlighted its behavior in electro-oxidation processes, noting the formation of relatively stable radical-cations and their charge-transfer rates. This research is significant for understanding the electrochemical properties of such hydrocarbons (Peover & White, 1967).

Synthesis and Structural Analysis The compound has been a key player in synthetic chemistry. Schwab et al. (2007) reported on the synthesis of 9-Bromo-10-diphenylphosphanylanthracene and its oxidation products, contributing to the understanding of the structures and reactions of such compounds (Schwab et al., 2007).

Conjugated Copolymer Synthesis In the field of polymer chemistry, Hiroki and Kijima (2005) synthesized a conjugated copolymer with an alternate structure of 9,10-diphenylanthracene, highlighting its role as an absorptive and emissive center unit in polymers (Hiroki & Kijima, 2005).

Nanotechnology Applications Xiujuan Zhang et al. (2008) explored the synthesis of single-crystal 9,10-diphenylanthracene nanoribbons and nanorods. This research is pivotal in understanding the crystal growth and electronic/optical properties of nanoscale structures (Zhang et al., 2008).

Safety And Hazards

The safety information for 2-Bromo-9,10-diphenylanthracene includes a GHS07 pictogram and a warning signal word . The hazard statements include H302 . The precautionary statements include P261, P280, P305+P351+P338, and P304+P340 .

Future Directions

Anthracene and its derivatives have been extensively studied over the years because of their interesting photophysical, photochemical, and biological properties . They are currently the subject of research in several areas, which investigate their use in the biological field and their application in OLEDs, OFETs, polymeric materials, solar cells, and many other organic materials . Their synthesis remains challenging, but some important preparative methods have been reported, especially in the last decade .

properties

IUPAC Name

2-bromo-9,10-diphenylanthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H17Br/c27-20-15-16-23-24(17-20)26(19-11-5-2-6-12-19)22-14-8-7-13-21(22)25(23)18-9-3-1-4-10-18/h1-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZNXPZBQVNNJCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC(=CC3=C(C4=CC=CC=C42)C5=CC=CC=C5)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H17Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30623822
Record name 2-Bromo-9,10-diphenylanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30623822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-9,10-diphenylanthracene

CAS RN

201731-79-5
Record name 2-Bromo-9,10-diphenylanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30623822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

About 7.6 g (17 mmol) of the obtained 2-bromo-9,10-diphenyl-9,10-dihydroanthracene-9,10-diol, 5.1 g (31 mmol) of potassium iodide, 9.7 g (92 mmol) of sodium phosphinate monohydrate, and 50 mL of glacial acetic acid were put into a 500 mL three-neck flask, and the mixture was refluxed at 120° C. for two hours. Thereafter, 30 mL of 50% phosphinic acid was added to the reaction mixture, and the mixture was stirred at 120° C. for one hour. After the reaction, the solution was washed with water, and the aqueous layer was extracted with ethyl acetate. The extract was combined with an organic layer to be dried with magnesium sulfate. After the drying, this mixture was suction filtered, and the obtained filtrate was concentrated to give a solid substance. This solid substance was dissolved in toluene, and the solution was filtered through Celite (produced by Wako Pure Chemical Industries, Ltd., Catalog No. 531-16855), Florisil (produced by Wako Pure Chemical Industries, Ltd., Catalog No. 540-00135), and alumina. The obtained filtrate was concentrated to give a solid substance, and the solid substance was recrystallized with a mixed solvent of chloroform and hexane, giving 5.1 g of 2-bromo-9,10-diphenylanthracene, which was the object of the synthesis, as a light yellow powdered solid substance. The yield of the two stages (ii) and (iii) was 74%.
Name
2-bromo-9,10-diphenyl-9,10-dihydroanthracene-9,10-diol
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

About 7.6 g (17 mmol) of the obtained 2-bromo-9,10-diphenyl-9,10-dihydroanthracene-9,10-diol, 5.1 g (31 mmol) of potassium iodide, 9.7 g (92 mmol) of sodium phosphinate monohydrate, and 50 mL of glacial acetic acid were put into a 500 mL three-neck flask, and the mixture was refluxed at 120° C. for two hours. Thereafter, 30 mL of 50 phosphinic acid was added to the reaction mixture, and the mixture was stirred at 120° C. for one hour. After the reaction, the solution was washed with water, and the aqueous layer was extracted with ethyl acetate. The extract was combined with an organic layer to be dried with magnesium sulfate. After the drying, this mixture was suction filtered, and the obtained filtrate was concentrated to give a solid substance. This solid substance was dissolved in toluene, and the solution was filtered through Celite (produced by Wako Pure Chemical Industries, Ltd., Catalog No. 531-16855), Florisil (produced by Wako Pure Chemical Industries, Ltd., Catalog No. 540-00135), and alumina. The obtained filtrate was concentrated to give a solid substance, and the solid substance was recrystallized with a mixed solvent of chloroform and hexane, giving 5.1 g of 2-bromo-9,10-diphenylanthracene, which was the object of the synthesis, as a light yellow powdered solid substance. The yield of the two stages (ii) and (iii) was 74%.
Name
2-bromo-9,10-diphenyl-9,10-dihydroanthracene-9,10-diol
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
50
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
DY Kim, YS Kim, SE Lee, YK Kim… - Molecular Crystals and …, 2017 - Taylor & Francis
In order to develop blue emitters in organic light-emitting diodes (OLEDs), we synthesized two materials, 9-(9,10-diphenylanthracen-6-yl)-9H-carbazole and 1-(9,10-diphenylanthracen-6…
Number of citations: 3 www.tandfonline.com
SB Lee, SN Park, C Kim, HW Lee, HW Lee, YK Kim… - Synthetic Metals, 2015 - Elsevier
Four novel molecules, 9-(9,10-diphenylanthracen-3-yl)-9H-carbazole (1), 7-(9,10-diphenylanthracen-3-yl)-7H-benzo[c]carbazole (2), 7-(9,10-diphenylanthracen-3-yl)-7H-benzo[e]pyrido[…
Number of citations: 25 www.sciencedirect.com
KH Lee, JK Park, JH Seo, SW Park, YS Kim… - Journal of Materials …, 2011 - pubs.rsc.org
A series of anthracene derivatives with a triphenylsilane end-capping group, (9,9-dimethyl-2-(10-phenylanthracen-9-yl)-9H-fluoren-7-yl)triphenylsilane (PAFTPS), 9,10-bis(9,9-dimethyl-…
Number of citations: 88 pubs.rsc.org
JS Jaworski, P Leszczyński, S Filipek - Journal of Electroanalytical …, 1997 - Elsevier
The rate constants k for the cleavage of the carbon-halogen bond in anion radicals of 1- and 2-chloro-9,10-diphenylanthracene, 9,10-dichloroanthracene and 2-bromo-9,10-…
Number of citations: 7 www.sciencedirect.com
DY Kim, YS Kim, SH Kim, S Jeong, SE Lee, YK Kim… - Synthetic Metals, 2016 - Elsevier
This paper reports synthesis and electroluminescent properties of the tert-butylated arylamine-substituted 9,10-diphenylanthracene derivatives for organic light-emitting diodes. The …
Number of citations: 3 www.sciencedirect.com
SB Lee, HW Lee, HW Lee, YK Kim… - Journal of Nanoscience …, 2015 - ingentaconnect.com
In this study, two blue emitters based on 9,10-diphenylanthracene and 5H-pyrido[3,2-b]indole were designed and synthesized for OLEDs. Among those, a device using 5-(9,10-diphenyl-…
Number of citations: 6 www.ingentaconnect.com
YS Kim, DY Kim, SE Lee, YK Kim… - Journal of Nanoscience …, 2016 - ingentaconnect.com
In this work, we have designed and synthesized blue emitting materials based on 9, 10-diphenylanthracene with aryl amino group such as carbazole and triphenylamine by Suzuki cross…
Number of citations: 4 www.ingentaconnect.com
CL Wu, CH Chang, YT Chang, CT Chen… - Journal of Materials …, 2014 - pubs.rsc.org
A new series of 9,10-diphenylanthracene (DPA)-based blue fluorophores have been synthesized and characterized for organic light-emitting diode (OLED) applications. These …
Number of citations: 72 pubs.rsc.org
T Kuribara, M Nakajima, T Nemoto - Nature Communications, 2022 - nature.com
Although transition metal-catalyzed reactions have evolved with ligand development, ligand design for palladium-catalyzed photoreactions remains less explored. Here, we report a …
Number of citations: 7 www.nature.com
O Mongin, L Lemiègre, F Paul, T Hamlin, Y Trolez… - … .s3.amazonaws.com
Two small 1, 1, 4, 4-tetracyanobutadiene-functionalized chromophores were obtained by careful leverage of the regioselectivity of the cycloaddition reaction of tetracyanoethylene with …

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